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Compound of Interest

Compound Name: Higenamine hydrochloride

Cat. No.: B191411 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on the initial safety and

toxicity studies of Higenamine hydrochloride. It is intended for informational purposes for a

scientific audience and does not constitute a comprehensive safety assessment. Significant

gaps exist in the publicly available data, particularly concerning sub-chronic and genotoxicity

studies.

Executive Summary
Higenamine, a benzylisoquinoline alkaloid found in several plants, has garnered interest for its

potential therapeutic applications due to its bioactivity, primarily as a non-selective beta-

adrenergic agonist.[1] This technical guide provides a consolidated overview of the initial safety

and toxicity data available for Higenamine hydrochloride. The information presented herein is

compiled from preclinical and limited human studies to inform researchers and drug

development professionals. While some acute toxicity data in animal models exist,

comprehensive sub-chronic and genotoxicity assessments are not readily available in the

public domain. The primary mechanism of action of higenamine involves its interaction with β1-

and β2-adrenergic receptors, leading to various physiological responses.[1]

Quantitative Toxicity Data
The available quantitative data from initial safety and toxicity studies of Higenamine
hydrochloride are summarized below. A notable scarcity of comprehensive public data exists
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for sub-chronic and genotoxicity endpoints.

Table 1: Acute Toxicity of Higenamine in Mice
Route of
Administrat
ion

Vehicle
LD50
(mg/kg)

Sex Species Reference

Intravenous

(IV)
Not Specified ~50

Male &

Female
Mouse (ICR)

Lo & Chen,

1997[2][3]

Oral (PO) Not Available Not Available - - -

Intraperitonea

l (IP)
Not Available Not Available - - -

Subcutaneou

s (SC)
Not Available Not Available - - -

Data for Oral, Intraperitoneal, and Subcutaneous routes were not available in the reviewed

public literature.

Table 2: Human Safety Assessment of Oral Higenamine
Supplementation
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Study
Population

Dosage Duration
Key Safety
Parameters
Monitored

Outcome Reference

Healthy

Young Men

Higenamine

alone or with

caffeine and

yohimbe bark

extract

8 weeks

Resting

respiratory

rate, heart

rate, blood

pressure,

urinalysis,

complete

blood count,

metabolic

panel, liver

enzymes,

lipid panel

No

statistically

significant

changes in

measured

outcomes.

Bloomer et al.

Experimental Protocols
Detailed experimental protocols for higenamine-specific toxicity studies are scarce in publicly

accessible literature. Therefore, this section provides a generalized overview of standard

methodologies for key toxicity assessments, based on established guidelines.

Acute Oral Toxicity Study (General Protocol)
This protocol is based on the principles of the OECD Test Guideline 423 for Acute Oral Toxicity.

Test Animals: Typically, young adult, healthy, non-pregnant female rodents (e.g., rats or

mice) are used.

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled

temperature, humidity, and light-dark cycle. Standard laboratory diet and water are provided

ad libitum.

Dose Administration: The test substance is administered in a single dose by gavage using a

stomach tube. The substance is usually dissolved or suspended in a suitable vehicle (e.g.,

water, corn oil).
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Dose Levels: A stepwise procedure is used with a starting dose, and subsequent doses are

adjusted based on the outcome of the previous dose level.

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in

skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

Endpoint: The primary endpoint is the LD50 (median lethal dose), which is the statistically

estimated dose that is expected to be lethal to 50% of the tested animals.

Sub-chronic Oral Toxicity Study (90-Day, General
Protocol)
This protocol is based on the principles of the OECD Test Guideline 408 for Repeated Dose 90-

Day Oral Toxicity Study in Rodents.

Test Animals: Typically, young, healthy rodents (rats are preferred) of both sexes are used.

Dose Groups: At least three dose levels (low, mid, high) and a control group are used. A

satellite group for the high-dose and control groups may be included for observation of

recovery.

Dose Administration: The test substance is administered orally (e.g., via gavage or in the

diet/drinking water) daily for 90 days.

Observations:

Clinical Signs: Daily observation for signs of toxicity.

Body Weight and Food/Water Consumption: Recorded weekly.

Ophthalmology: Examined prior to the study and at termination.

Hematology and Clinical Biochemistry: Blood samples are collected at termination for

analysis of a comprehensive range of parameters.

Urinalysis: Conducted at termination.
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Pathology:

Gross Necropsy: All animals are subjected to a full gross necropsy.

Organ Weights: Key organs are weighed.

Histopathology: A comprehensive set of tissues from all animals in the control and high-

dose groups are examined microscopically. Tissues from lower-dose groups may also be

examined.

Endpoint: The primary endpoint is the No-Observed-Adverse-Effect Level (NOAEL), which is

the highest dose at which no substance-related adverse findings are observed.
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Caption: Experimental workflow for a 90-day sub-chronic oral toxicity study.
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Genotoxicity Assessment (General Protocols)
A battery of tests is typically performed to assess the genotoxic potential of a substance.

Principle: This in vitro test uses several strains of Salmonella typhimurium and Escherichia

coli with pre-existing mutations that render them unable to synthesize a specific amino acid

(e.g., histidine). The assay detects mutations that revert this phenotype, allowing the bacteria

to grow on an amino acid-deficient medium.

Methodology: The bacterial strains are exposed to the test substance at various

concentrations, both with and without an exogenous metabolic activation system (S9 mix

from rat liver). The number of revertant colonies is counted and compared to the control.

Principle: This test evaluates the potential of a substance to induce structural chromosomal

abnormalities in cultured mammalian cells.

Methodology: Mammalian cells (e.g., Chinese hamster ovary (CHO) cells, human peripheral

blood lymphocytes) are exposed to the test substance at several concentrations, with and

without metabolic activation. Cells are harvested at a suitable time after treatment, and

metaphase chromosomes are examined microscopically for aberrations.

Principle: This in vivo test assesses chromosomal damage by detecting micronuclei in

immature erythrocytes. Micronuclei are small, extranuclear bodies formed from chromosome

fragments or whole chromosomes that lag behind during cell division.

Methodology: The test substance is administered to rodents (usually mice or rats). Bone

marrow or peripheral blood is collected at appropriate time points after treatment. The

erythrocytes are stained, and the frequency of micronucleated immature erythrocytes is

determined.

Signaling Pathways
Higenamine's pharmacological effects are mediated through its interaction with several key

signaling pathways.

PI3K/Akt Signaling Pathway
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Higenamine has been shown to activate the PI3K/Akt signaling pathway, which is crucial for

cell survival and proliferation. This activation is often initiated by the binding of higenamine to

β2-adrenergic receptors (β2-AR). The activated pathway can inhibit apoptosis.

Higenamine

β2-AR

PI3K

 activates

Akt

 activates

Apoptosis

 inhibits

Click to download full resolution via product page

Caption: Higenamine-mediated activation of the PI3K/Akt signaling pathway.

TGF-β/Smad Signaling Pathway
Higenamine has been observed to inhibit the TGF-β/Smad signaling pathway. This pathway is

a key regulator of fibrosis. By inhibiting this pathway, higenamine may reduce the expression of

pro-fibrotic genes.
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Caption: Higenamine's inhibitory effect on the TGF-β/Smad signaling pathway.

AMPK Signaling Pathway
In some contexts, higenamine has been shown to suppress the activation of AMP-activated

protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis.
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Caption: Suppressive effect of Higenamine on the AMPK signaling pathway.

Conclusion
The initial safety and toxicity profile of Higenamine hydrochloride is not well-established in

the public scientific literature. While an acute toxicity study in mice provides a preliminary

indication of its lethal dose via intravenous administration, there is a clear lack of

comprehensive data from sub-chronic and genotoxicity studies. The available human data from

a small, short-term study in healthy individuals did not reveal significant safety concerns at the

tested oral doses. The known pharmacological activity of higenamine on various signaling

pathways underscores the need for thorough safety and toxicity evaluations to fully

characterize its risk profile. Researchers and drug development professionals should proceed

with caution and recognize the necessity for further well-designed toxicity studies to support

any potential clinical development of Higenamine hydrochloride.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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